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Compound of Interest

Compound Name:
(3-(2-Ethoxy-2-

oxoethoxy)phenyl)boronic acid

Cat. No.: B1417881 Get Quote

Boronic acids, first synthesized in 1860, have evolved from chemical curiosities to

indispensable tools in the arsenal of the modern synthetic chemist.[1] Their stability, low

toxicity, and versatile reactivity make them ideal intermediates and building blocks, particularly

in the realm of pharmaceutical and materials science.[1] The true potential of these compounds

was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably

the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-

carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4]

This guide focuses on a specific, highly functionalized member of this class: (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid (CAS No. 957062-63-4). This reagent is more than a simple

aryl source; it is a meticulously designed building block. The meta-substitution pattern, the

flexible ether linkage, and the reactive ethyl ester moiety provide medicinal chemists with

multiple strategic vectors for molecular elaboration, property modulation, and the introduction of

key pharmacophoric features. We will explore its fundamental properties, provide a validated

protocol for its application in the cornerstone Suzuki-Miyaura coupling, and discuss the

rationale behind its use in drug discovery workflows.

Core Compound Characteristics
A thorough understanding of a reagent's physicochemical properties is the foundation of its

effective application and safe handling.
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Property Value Source

CAS Number 957062-63-4 [5][6][7][8]

IUPAC Name
(3-(2-ethoxy-2-

oxoethoxy)phenyl)boronic acid

Molecular Formula C10H13BO5 [6][7]

Molecular Weight 224.02 g/mol [6][7]

Appearance Solid, white to off-white powder

SMILES
CCOC(=O)COC1=CC(=CC=C

1)B(O)O
[7]

InChI Key
GDWZKERCECMYJX-

UHFFFAOYSA-N
[9]

Purity Typically ≥95% [7]

Storage Conditions

Store under an inert

atmosphere (Argon or

Nitrogen) at 2-8°C. Sensitive to

moisture.

[10]

Synthesis Pathway: A Generalized Approach
While multiple proprietary methods exist for the synthesis of (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid, a common and logical approach involves a two-step

sequence starting from a readily available substituted phenol. This strategy separates the

formation of the ether-ester side chain from the introduction of the boronic acid moiety,

ensuring high yields and minimizing side reactions.

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a starting material like 3-

bromophenol is deprotonated with a suitable base (e.g., potassium carbonate) and

subsequently alkylated with ethyl bromoacetate to form the ether linkage.

Step 2: Introduction of the Boronic Acid. The aryl bromide intermediate can be converted to the

target boronic acid via two primary, high-efficiency methods:
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Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.g.,

n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium

intermediate with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes

the boronate ester to the desired boronic acid.[3]

Miyaura Borylation: A more modern and often preferred method involves a palladium-

catalyzed reaction between the aryl bromide and a diboron reagent, such as

bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base. This forms a stable

boronate ester intermediate, which can be isolated or hydrolyzed in situ to the final product.

[4]

Step 1: Etherification

Step 2: Borylation (Two Routes)

Final Product

3-Bromophenol

Ethyl 2-(3-bromophenoxy)acetate

  Ethyl bromoacetate,
  K₂CO₃, Acetone

Route A:
Lithium-Halogen Exchange

  1. n-BuLi, -78°C
  2. B(O-iPr)₃
  3. HCl (aq)

Route B:
Miyaura Borylation

  B₂pin₂, Pd catalyst,
  Base (e.g., KOAc)

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
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Caption: Generalized synthetic workflow for the preparation of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is as a nucleophilic

partner in the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction

is a cornerstone of modern drug discovery, enabling the efficient assembly of complex biaryl

and heteroaryl structures.[2][4][11]

Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this

cycle is critical for troubleshooting and optimizing reaction conditions.

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or

triflate), forming a Pd(II) complex. This is often the rate-limiting step.[2]

Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to

form a more nucleophilic boronate species. This species then transfers its organic group to

the Pd(II) center, displacing the halide. This is a crucial step where the new C-C bond is

staged.[1][2]

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are

ejected from the coordination sphere, forming the final biaryl product and regenerating the

active Pd(0) catalyst, allowing the cycle to continue.[1]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol
This protocol provides a robust, self-validating starting point for coupling (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize Ethyl 2-(3'-(pyridin-4-yl)phenoxy)acetate.

Reagents & Materials:
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Reagent M.W. Amount Moles Equiv.

(3-(2-Ethoxy-2-

oxoethoxy)pheny

l)boronic acid

224.02 269 mg 1.2 mmol 1.2

4-Bromopyridine

hydrochloride
194.45 194 mg 1.0 mmol 1.0

Tetrakis(triphenyl

phosphine)pallad

ium(0)

1155.56 35 mg 0.03 mmol 0.03

Potassium

Carbonate

(K₂CO₃)

138.21 415 mg 3.0 mmol 3.0

1,4-Dioxane - 8 mL - -

Water - 2 mL - -

Procedure:

Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (3-(2-
Ethoxy-2-oxoethoxy)phenyl)boronic acid (1.2 eq.), 4-bromopyridine hydrochloride (1.0

eq.), and potassium carbonate (3.0 eq.).

Causality: Using a slight excess of the boronic acid ensures complete consumption of the

limiting electrophile. The base is crucial for both neutralizing the hydrochloride salt and

activating the boronic acid for transmetalation.

Inerting the System: Seal the flask with a rubber septum, and cycle between vacuum and

backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the

oxidation and deactivation of the Pd(0) catalyst.

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium

catalyst (0.03 eq.). Subsequently, add the degassed solvents (1,4-dioxane and water) via

syringe.
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Causality: The biphasic solvent system is common for Suzuki reactions. Dioxane

solubilizes the organic components, while water dissolves the inorganic base and

facilitates the formation of the active boronate species.[2] Degassing the solvents (e.g., by

sparging with argon for 15-20 minutes) removes dissolved oxygen.

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A

typical reaction time is 4-12 hours.

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20

mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the

aqueous layer twice more with ethyl acetate (2 x 15 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The resulting crude residue can be purified by

flash column chromatography on silica gel to yield the pure product.

Safety and Handling
Proper handling of organoboron compounds is essential for laboratory safety and experimental

success.
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Hazard Type
Information and
Precautionary Statements

Source

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning [12]

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

[12][13]

Handling

Use only in a well-ventilated

area or fume hood. Avoid

breathing dust. Wash hands

thoroughly after handling. Do

not eat, drink, or smoke when

using this product.

[13][14][15]

Personal Protective Equipment

(PPE)

Wear protective gloves,

chemical safety goggles, and a

lab coat.

[14][15]

First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing. If

irritation persists, get medical

advice.

[13][14]

First Aid (Skin)

Wash with plenty of soap and

water. If skin irritation occurs,

get medical advice.

[14]

Spill & Disposal Sweep up spilled solid

material, avoiding dust

generation, and place it in a

suitable, closed container for

disposal. Dispose of

[12][14]
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contents/container to an

approved waste disposal plant.

Conclusion: A Versatile Scaffold for Discovery
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a prime example of a modern building

block engineered for efficiency and versatility in drug discovery. Its strategic placement of

functional groups—the reactive boronic acid for core scaffold construction, the flexible ether,

and the modifiable ester—provides a rich platform for generating novel chemical entities. The

ester can serve as a handle for further derivatization or act as a prodrug moiety, potentially

improving the pharmacokinetic profile of a final compound.[16] By mastering the application of

this reagent, particularly in robust and reproducible Suzuki-Miyaura couplings, research

scientists can significantly accelerate the design-make-test-analyze cycle that drives the

discovery of new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

4. tcichemicals.com [tcichemicals.com]

5. 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4) | Reagentia
[reagentia.eu]

6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd.
[splendidlab.in]

7. arctomsci.com [arctomsci.com]

8. labfind.co.kr [labfind.co.kr]

9. jk-sci.com [jk-sci.com]

10. chembk.com [chembk.com]

11. researchgate.net [researchgate.net]

12. sigmaaldrich.com [sigmaaldrich.com]

13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

14. fishersci.com [fishersci.com]

15. file.medchemexpress.com [file.medchemexpress.com]

16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Value of Arylboronic Acids in
Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417881#3-2-ethoxy-2-oxoethoxy-phenyl-boronic-
acid-cas-number-957062-63-4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1417881?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.reagentia.eu/cas/957062-63-4/
https://www.reagentia.eu/cas/957062-63-4/
https://www.splendidlab.in/products/info/7916/3-2-ethoxy-2-oxoethoxyphenylboronic-acid
https://www.splendidlab.in/products/info/7916/3-2-ethoxy-2-oxoethoxyphenylboronic-acid
https://arctomsci.com/957062-63-4-PBTC022-1
https://labfind.co.kr/product/bb-2703-cas-957062-63-4-3-2-ethoxy-2-oxoethoxyphenylboronic-acid-97-combi-blocks/
https://www.jk-sci.com/products/ts246cs-0042533
https://www.chembk.com/en/chem/[3-(2-Methoxy-2-oxoethyl)phenyl]boronic%20acid
https://www.researchgate.net/figure/The-Suzuki-coupling-reaction-of-arylbromides-with-phenylboronic-acid_tbl1_216291011
https://www.sigmaaldrich.com/SG/en/sds/aldrich/p20009?userType=undefined
https://store.apolloscientific.co.uk/storage/msds/OR471539_msds.pdf
https://www.fishersci.com/store/msds?partNumber=AC393830250&countryCode=US&language=en
https://file.medchemexpress.com/batch_PDF/HY-W001090/Phenylboronic-acid-SDS-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://www.benchchem.com/product/b1417881#3-2-ethoxy-2-oxoethoxy-phenyl-boronic-acid-cas-number-957062-63-4
https://www.benchchem.com/product/b1417881#3-2-ethoxy-2-oxoethoxy-phenyl-boronic-acid-cas-number-957062-63-4
https://www.benchchem.com/product/b1417881#3-2-ethoxy-2-oxoethoxy-phenyl-boronic-acid-cas-number-957062-63-4
https://www.benchchem.com/product/b1417881#3-2-ethoxy-2-oxoethoxy-phenyl-boronic-acid-cas-number-957062-63-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1417881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

